molecular formula C14H13BrN2O2S2 B2869732 2-(5-bromothiophene-2-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893095-13-1

2-(5-bromothiophene-2-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2869732
CAS No.: 893095-13-1
M. Wt: 385.29
InChI Key: VEWOHALQMQUBSR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a bromothiophene, carboxamido, and a cyclopenta[b]thiophene group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bromothiophene and cyclopenta[b]thiophene groups would contribute to aromaticity, while the carboxamido group would introduce polarity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the carboxamido group, which can participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .

Scientific Research Applications

Synthesis and Catalytic Applications

Research has focused on synthesizing thiophene-based amide derivatives, highlighting the use of various catalytic approaches. For example, a study by Kanwal et al. (2022) explored the synthesis of pyrazole-thiophene-based amide derivatives through different methodologies, including Pd (0)-catalyzed Suzuki–Miyaura cross-coupling. These compounds were analyzed for their non-linear optical (NLO) properties, chemical reactivity, and stability, suggesting potential applications in materials science and catalysis (Kanwal et al., 2022).

Structural and Computational Studies

Another research avenue involves structural and computational analysis of thiophene derivatives. Rasool et al. (2020) reported the facile synthesis of thiophene-based derivatives, characterizing their structures and evaluating their spasmolytic activity. Computational studies using density functional theory (DFT) further elucidated the electronic properties of these compounds, underscoring their potential in pharmaceutical applications (Rasool et al., 2020).

Antipathogenic Activity

Thiourea derivatives, related to thiophene compounds, have been synthesized and tested for their antibacterial and antifungal properties. A study by Limban et al. (2011) highlighted the synthesis of acylthioureas with significant anti-pathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This research points to the potential of thiophene derivatives in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Photostabilization Properties

New thiophene derivatives have been synthesized and evaluated as photostabilizers for poly(vinyl chloride) (PVC), indicating their utility in material science and industrial applications. Balakit et al. (2015) synthesized thiophene derivatives that significantly reduced the photodegradation of PVC films, suggesting their role in enhancing the durability and lifespan of PVC-based materials (Balakit et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use in medicinal chemistry, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound could include exploring its potential applications in various fields, such as medicinal chemistry or materials science, and optimizing its synthesis process .

Properties

IUPAC Name

2-[(5-bromothiophene-2-carbonyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2S2/c1-16-13(19)11-7-3-2-4-8(7)21-14(11)17-12(18)9-5-6-10(15)20-9/h5-6H,2-4H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWOHALQMQUBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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